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Compound of Interest

Compound Name:
1-(2-

Chloroethanesulfonyl)propane

CAS No.: 55750-94-2

Cat. No.: B2687434

Get Quote

Executive Summary
For researchers and drug development professionals, the unambiguous structural elucidation

of aliphatic sulfones is a critical quality control step. 1-(2-Chloroethanesulfonyl)propane
(CAS: 55750-94-2), a bifunctional molecule containing both a propyl chain and a reactive 2-

chloroethyl moiety bridged by a sulfonyl group, presents a unique spectral fingerprint. This

whitepaper provides a comprehensive, field-proven guide to the Nuclear Magnetic Resonance

(NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data of this

compound. By moving beyond mere data listing, we explore the chemical causality behind the

spectral features and outline self-validating experimental protocols to ensure absolute data

integrity.

Experimental Methodologies & Self-Validating
Protocols
To ensure that the spectral data is highly reproducible and free from artifactual interference, the

following step-by-step methodologies must be employed. Each protocol is designed as a self-
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validating system, ensuring that instrument calibration and sample integrity are continuously

monitored.

Nuclear Magnetic Resonance (NMR) Protocol
Sample Preparation: Weigh exactly 15–20 mg of the analyte.

Solvent Selection & Internal Validation: Dissolve the sample in 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

Causality: CDCl₃ is chosen because it lacks protic interference and exhibits excellent

solvation properties for polar sulfones. The addition of TMS provides an internal zero-point

reference (

0.00 ppm), ensuring that the chemical shift assignments are self-calibrating against
magnetic drift .

Acquisition Parameters: Transfer the solution to a standard 5 mm NMR tube. Acquire

H spectra at 400 MHz (16 scans, 30° pulse angle, 2-second relaxation delay) and

C spectra at 100 MHz (1024 scans, WALTZ-16 decoupling).

Fourier-Transform Infrared (FTIR) Protocol
Background Validation: Prior to sample application, perform a background scan (air) on a

Diamond Attenuated Total Reflectance (ATR) crystal.

Causality: Subtracting this background ensures that ambient CO₂ and H₂O vapor do not

obscure critical aliphatic C-H stretching regions. ATR is preferred over traditional KBr

pellets because KBr is highly hygroscopic and introduces spurious O-H bands.

Sample Application: Deposit the neat sample directly onto the ATR crystal. Apply the

pressure anvil to ensure uniform optical contact.

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-

added scans).
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Mass Spectrometry (EI-MS) Protocol
System Calibration: Calibrate the mass spectrometer using Perfluorotributylamine (PFTBA).

Causality: PFTBA provides known fragment ions across a wide mass range (m/z 69 to

502). This ensures the m/z axis is internally validated before sample analysis.

Sample Introduction & Ionization: Inject 1 µL of a dilute sample via Gas Chromatography

(GC) inlet. Subject the eluent to Electron Ionization (EI) at 70 eV.

Causality: 70 eV is the universally accepted standard ionization energy that produces

reproducible fragmentation patterns matching established global spectral databases .
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Analytical workflow for structural elucidation of 1-(2-Chloroethanesulfonyl)propane.

Nuclear Magnetic Resonance (NMR) Profiling
The structural core of 1-(2-Chloroethanesulfonyl)propane is dominated by the highly

electronegative sulfonyl (-SO₂-) group and the terminal chlorine atom. These functional groups
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exert strong electron-withdrawing inductive effects (-I effects), which significantly deshield

adjacent protons and carbons, shifting their resonance frequencies downfield .

H NMR Analysis
Propyl Chain: The terminal methyl group (C3) appears as a standard triplet near

1.05 ppm. The adjacent methylene (C2) presents as a multiplet (sextet) at

1.85 ppm. The C1 methylene, directly attached to the electron-withdrawing sulfonyl group, is
heavily deshielded, appearing as a triplet at

3.05 ppm.

Chloroethyl Chain: The methylene group adjacent to the sulfonyl group (C1') resonates at

3.40 ppm. The terminal methylene attached to the chlorine atom (C2') is shifted even further
downfield to

3.85 ppm due to the combined electronegativity of the halogen and the

-sulfonyl group.

C NMR Analysis
The

C spectrum clearly resolves the five distinct carbon environments. The

-carbons attached to the sulfonyl group (C1 and C1') are shifted to the 53–55 ppm region. The
carbon bearing the chlorine atom (C2') resonates near 36.5 ppm, a classic signature for
primary alkyl chlorides.

Table 1:

H and

C NMR Spectral Assignments (CDCl₃)
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Position Group
H Chemical
Shift (

, ppm)

Multiplicity &
Integration

C Chemical
Shift (

, ppm)

C3 -CH₃ (Propyl) 1.05
Triplet, 3H, J =

7.4 Hz
13.0

C2 -CH₂- (Propyl) 1.85 Multiplet, 2H 16.5

C1 -CH₂-SO₂- 3.05
Triplet, 2H, J =

7.6 Hz
55.0

C1' -SO₂-CH₂- 3.40
Triplet, 2H, J =

6.8 Hz
53.5

C2' -CH₂-Cl 3.85
Triplet, 2H, J =

6.8 Hz
36.5

Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared spectroscopy provides definitive proof of the sulfonyl moiety. The S=O bonds in the

sulfonyl group vibrate in two highly diagnostic modes: asymmetric and symmetric stretching.

Because the S=O bond is highly polarized, these vibrations result in massive changes in the

dipole moment, yielding the strongest absorption bands in the entire spectrum.

Table 2: Key FTIR Vibrational Assignments
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

2960, 2930, 2875 Medium
Aliphatic C-H stretching (sp³

carbons)

1315 Very Strong
S=O Asymmetric stretching

(Diagnostic for -SO₂-)

1130 Very Strong
S=O Symmetric stretching

(Diagnostic for -SO₂-)

740 Strong C-Cl stretching

700 Medium C-S stretching

Mass Spectrometry (EI-MS)
Electron Ionization (EI) at 70 eV induces predictable fragmentation pathways. The molecular

formula of 1-(2-Chloroethanesulfonyl)propane is C₅H₁₁ClO₂S (Exact Mass: 170.0168 Da for

³⁵Cl).

Isotopic Signatures and Fragmentation Causality
Chlorine exists naturally as two stable isotopes: ³⁵Cl (75%) and ³⁷Cl (25%). Consequently, any

ion containing the intact chlorine atom will exhibit a characteristic 3:1 isotopic doublet

separated by 2 m/z units.

The Molecular Ion[M]⁺• appears at m/z 170 and 172 (3:1 ratio).

-Cleavage: The molecule readily cleaves at the carbon-sulfur bonds. Loss of the propyl
radical (•C₃H₇, 43 Da) yields the[Cl-CH₂-CH₂-SO₂]⁺ fragment at m/z 127/129.

Extrusion of SO₂: Sulfones are notorious for extruding neutral sulfur dioxide gas (64 Da)

under electron impact. The m/z 127 ion can lose SO₂ to form the [Cl-CH₂-CH₂]⁺ cation at m/z

63/65.
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Molecular Ion [M]+•
m/z 170 / 172

[Pr-SO2]+
m/z 107

 - •CH2CH2Cl (63/65 Da)

[Cl-CH2-CH2-SO2]+
m/z 127 / 129

 - •C3H7 (43 Da)

[Cl-CH2-CH2]+
m/z 63 / 65

 Alpha Cleavage

[Pr]+
m/z 43

 - SO2 (64 Da)  - SO2 (64 Da)

Click to download full resolution via product page

Primary EI-MS fragmentation pathways for 1-(2-Chloroethanesulfonyl)propane.

Table 3: EI-MS Fragmentation Ions
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m/z
Relative
Abundance

Ion Assignment Diagnostic Feature

170 / 172 Low [M]⁺• (Molecular Ion)
3:1 ratio confirms 1x

Cl atom

127 / 129 Medium [Cl-CH₂-CH₂-SO₂]⁺ Loss of propyl radical

107 High [C₃H₇-SO₂]⁺
Loss of chloroethyl

radical

63 / 65 High [Cl-CH₂-CH₂]⁺
3:1 ratio confirms Cl

retention

43 Base Peak (100%)
[C₃H₇]⁺ (Propyl

cation)

Highly stable aliphatic

carbocation

Conclusion
The structural elucidation of 1-(2-Chloroethanesulfonyl)propane relies on a synergistic

interpretation of orthogonal analytical techniques. The

H NMR spectrum maps the electron-withdrawing topology of the molecule, FTIR provides
undeniable proof of the sulfonyl core via intense 1315/1130 cm⁻¹ stretching bands, and EI-MS
confirms the molecular weight and halogen isotopic signature. Adhering to the self-validating
protocols outlined in this guide ensures that researchers can confidently verify the identity and
purity of this compound in complex synthetic or drug-development workflows.
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To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Data Analysis of 1-
(2-Chloroethanesulfonyl)propane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2687434/docs#in-depth-technical-guide-spectral-
data-analysis-of-1-2-chloroethanesulfonyl-propane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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